molecular formula C14H11FN2 B8754481 1H-Indole, 5-fluoro-3-(4-pyridinylmethyl)- CAS No. 147595-44-6

1H-Indole, 5-fluoro-3-(4-pyridinylmethyl)-

Cat. No. B8754481
CAS RN: 147595-44-6
M. Wt: 226.25 g/mol
InChI Key: NRPFMXYBERWMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 5-fluoro-3-(4-pyridinylmethyl)- is a useful research compound. Its molecular formula is C14H11FN2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole, 5-fluoro-3-(4-pyridinylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 5-fluoro-3-(4-pyridinylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

147595-44-6

Molecular Formula

C14H11FN2

Molecular Weight

226.25 g/mol

IUPAC Name

5-fluoro-3-(pyridin-4-ylmethyl)-1H-indole

InChI

InChI=1S/C14H11FN2/c15-12-1-2-14-13(8-12)11(9-17-14)7-10-3-5-16-6-4-10/h1-6,8-9,17H,7H2

InChI Key

NRPFMXYBERWMAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of (5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol (0.799 g, 3.3 mmol) in methylene chloride (13 mL) was added triethylsilane (0.60 mL, 3.7 mmol) followed by trifluoroacetic acid (2.85 mL, 37 mmol) at room temperature. After addition of trifluoroacetic acid, a clear black solution was obtained. The reaction mixture was stirred overnight and the solvent and excess trifluoroacetic acid was removed on a rotary evaporator. To the residue was added saturated Na2CO3 to adjust the pH>9. The aqueous layer was extracted with methylene chloride and the combined organic extracts was washed with water, brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel column chromatography (methylene chloride to methylene chloride/ethyl acetate to ethyl acetate, 100% to 50% to 100%) to give 0.56 g (75%) of a solid: mp 141-142° C. [(mp 149° C.; previously reported in J. Med. Chem. 36, 1194 (1993)].
Name
(5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol
Quantity
0.799 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
75%

Synthesis routes and methods II

Procedure details

A suspension of (5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol (3.36 g, 13.9 mmol) in methylene chloride is treated with triethylsilane (2.48 ml, 15.5 mmol) followed by trifluoroacetic acid (11.9 ml, 155 mmol) at room temperature, stirred overnight and concentrated in vacuo. The resultant residue is treated with saturated Na2CO3 to pH>9 and extracted with methylene chloride. The combined extracts are washed sequentially with water and brine, dried over Na2SO4 and concentrated in vacuo. This residue is purified by flash chromatography (silica gel, CH2Cl2/MeOH: 95/5) to give the title product as a white solid, 2.5 g (80%) mp 141-142° C. (lit. mp 149° C., Malleron et al, J. Med. Chem. 1993, 36, 1194).
Name
(5-fluoro-1H-indol-3-yl)-pyridin-4-yl-methanol
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
11.9 mL
Type
reactant
Reaction Step Three

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